molecular formula C13H20N6O4 B11257102 2-(morpholin-4-yl)-5-nitro-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-4,6-diamine

2-(morpholin-4-yl)-5-nitro-N-(tetrahydrofuran-2-ylmethyl)pyrimidine-4,6-diamine

Cat. No.: B11257102
M. Wt: 324.34 g/mol
InChI Key: OTUVTDZHRMNPIX-UHFFFAOYSA-N
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Description

2-(MORPHOLIN-4-YL)-5-NITRO-N4-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-4,6-DIAMINE is a complex organic compound that features a morpholine ring, a nitro group, and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(MORPHOLIN-4-YL)-5-NITRO-N4-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-4,6-DIAMINE typically involves multiple steps, starting from readily available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the use of boron reagents and palladium catalysts to couple aryl halides with organoboron compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(MORPHOLIN-4-YL)-5-NITRO-N4-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced using hydrogenation or other reducing agents.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-(MORPHOLIN-4-YL)-5-NITRO-N4-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-4,6-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(MORPHOLIN-4-YL)-5-NITRO-N4-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by affecting its binding to target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Morpholin-4-yl-5-nitropyrimidine: Similar structure but lacks the oxolan-2-ylmethyl group.

    5-Nitro-2-(piperidin-1-yl)pyrimidine: Contains a piperidine ring instead of a morpholine ring.

    4,6-Diamino-2-(morpholin-4-yl)pyrimidine: Lacks the nitro group and oxolan-2-ylmethyl group.

Uniqueness

2-(MORPHOLIN-4-YL)-5-NITRO-N4-[(OXOLAN-2-YL)METHYL]PYRIMIDINE-4,6-DIAMINE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the morpholine ring, nitro group, and oxolan-2-ylmethyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H20N6O4

Molecular Weight

324.34 g/mol

IUPAC Name

2-morpholin-4-yl-5-nitro-4-N-(oxolan-2-ylmethyl)pyrimidine-4,6-diamine

InChI

InChI=1S/C13H20N6O4/c14-11-10(19(20)21)12(15-8-9-2-1-5-23-9)17-13(16-11)18-3-6-22-7-4-18/h9H,1-8H2,(H3,14,15,16,17)

InChI Key

OTUVTDZHRMNPIX-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCOCC3

Origin of Product

United States

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